2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide 2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742735
InChI: InChI=1S/C19H25NO3/c1-2-3-14-8-17-18(23-11-22-17)10-16(14)20-19(21)9-15-7-12-4-5-13(15)6-12/h8,10,12-13,15H,2-7,9,11H2,1H3,(H,20,21)
SMILES: CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol

2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide

CAS No.:

Cat. No.: VC0742735

Molecular Formula: C19H25NO3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide -

Specification

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
IUPAC Name 2-(3-bicyclo[2.2.1]heptanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
Standard InChI InChI=1S/C19H25NO3/c1-2-3-14-8-17-18(23-11-22-17)10-16(14)20-19(21)9-15-7-12-4-5-13(15)6-12/h8,10,12-13,15H,2-7,9,11H2,1H3,(H,20,21)
Standard InChI Key WJRFPNFAKYJALO-UHFFFAOYSA-N
SMILES CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2
Canonical SMILES CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator